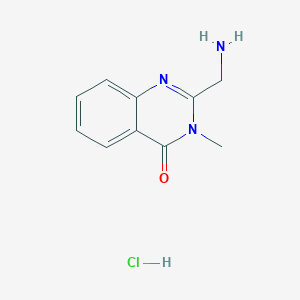

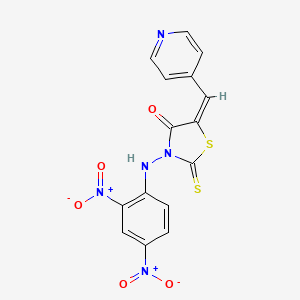

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride” is a complex organic molecule. It likely contains an aminomethyl group, which is a functional group consisting of an amino group substituted with a methyl group . It also seems to contain a quinazolinone structure, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination or alkylation . For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Chemical Reactions Analysis

Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, are known to be basic and can form salts with acids .科学的研究の応用

Corrosion Inhibition

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride and related compounds have been evaluated for their corrosion inhibition properties. Studies on benzoxazines, which share structural similarities with the quinazolinone derivatives, demonstrate that these compounds can significantly inhibit corrosion on mild steel in acidic environments. The efficiency of these inhibitors is influenced by the amount of nitrogen in the inhibitor, its concentration, and molecular weight, achieving up to 89% inhibition efficiency in certain conditions (Kadhim et al., 2017).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, through several synthetic steps, was converted into compounds that showed significant antibacterial and antifungal activities against a range of microorganisms, including Escherichia coli and Staphylococcus aureus. This suggests the potential of quinazolinone derivatives in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

The synthesis of quinazolinone derivatives has been directed towards evaluating their potential as anticancer agents. Research into the synthesis of new quinazolinone compounds has shown promising results in inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway, indicating their utility in developing anticancer therapies. These compounds exhibit significant activity against various cancer cell lines, highlighting the importance of quinazolinone derivatives in cancer research (Cao Sheng-li, 2004).

Synthesis of Complex Molecules

Quinazolinone derivatives serve as key intermediates in the synthesis of complex molecules with various biological activities. The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, for example, is crucial for developing drugs that inhibit thymidylate synthase, offering insights into the versatile chemistry of quinazolinones for drug development (Cao Sheng-li, 2004).

作用機序

Target of Action

The primary target of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride, also known as Blarcamesine , is the intracellular sigma-1 chaperone protein . This protein is expressed in most tissues and located at focal contacts between mitochondria and the endoplasmic reticulum . The sigma-1 receptor forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .

Mode of Action

Blarcamesine acts as an agonist of the sigma-1 receptor . It binds the sigma-1 receptor in the high nanomolar range and the muscarinic receptor in the low micromolar range . This interaction leads to changes in the function of these receptors, which can have various downstream effects.

Biochemical Pathways

It is known that the sigma-1 receptor influences multiple cellular pathways and physiological processes . Blarcamesine has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine .

Pharmacokinetics

It is known that the compound has been used in clinical trials, suggesting that it has acceptable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The action of Blarcamesine results in various molecular and cellular effects. It has been reported to have memory-preserving and neuroprotective effects in mice . Other studies suggest that Blarcamesine may block tau hyperphosphorylation and protect mitochondria .

Safety and Hazards

特性

IUPAC Name |

2-(aminomethyl)-3-methylquinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14;/h2-5H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDLVADXTNZYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)

![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)